

recommended working concentrations for PKUMDL-WQ-2201 in vitro

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Compound of Interest

Compound Name: PKUMDL-WQ-2201

Cat. No.: B1678510

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Application Notes and Protocols for PKUMDL-WQ-2201 In Vitro For Researchers, Scientists, and Drug Development Professionals

Introduction:

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. [1][2] This pathway is often upregulated in various cancers to support rapid proliferation and biosynthesis. **PKUMDL-WQ-2201** acts as a non-NAD⁺-competing inhibitor, binding to an allosteric site on the PHGDH enzyme. [1][3] Its inhibitory activity has been demonstrated to suppress cancer cell viability, particularly in cell lines with PHGDH amplification, and to reduce tumor growth in vivo. [1][4] These application notes provide recommended working concentrations and detailed protocols for the in vitro use of **PKUMDL-WQ-2201**.

Data Presentation In Vitro Activity of PKUMDL-WQ-2201

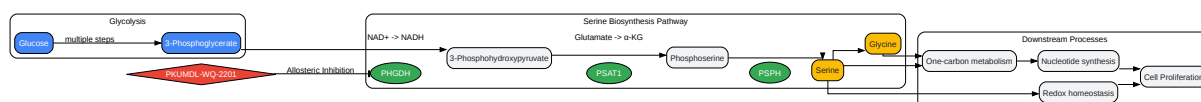
Parameter	Value	Cell Line/Target	Reference
IC50 (Enzymatic Assay)	35.7 μ M	Human PHGDH	[1][2]
EC50 (Cell Viability)	7.7 μ M	MDA-MB-468 (PHGDH-amplified breast cancer)	[1]
10.8 μ M	HCC70 (PHGDH-amplified breast cancer)	[1]	
>200 μ M	PHGDH non-amplified breast cancer cell lines	[4]	
Inhibition of Serine Biosynthesis	Effective at 291 μ M (in SKOV3 cells after 24h)	SKOV3 (Ovarian cancer)	[4]

Physicochemical Properties

Property	Value	Reference
Molecular Weight	351.81 g/mol	[2]
Formula	C15H14ClN3O3S	[2]
Solubility	Soluble to 100 mM in DMSO	[2]
Storage	Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.	[1]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition by **PKUMDL-WQ-2201**.



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Caption: Serine biosynthesis pathway and inhibition by **PKUMDL-WQ-2201**.

Experimental Protocols

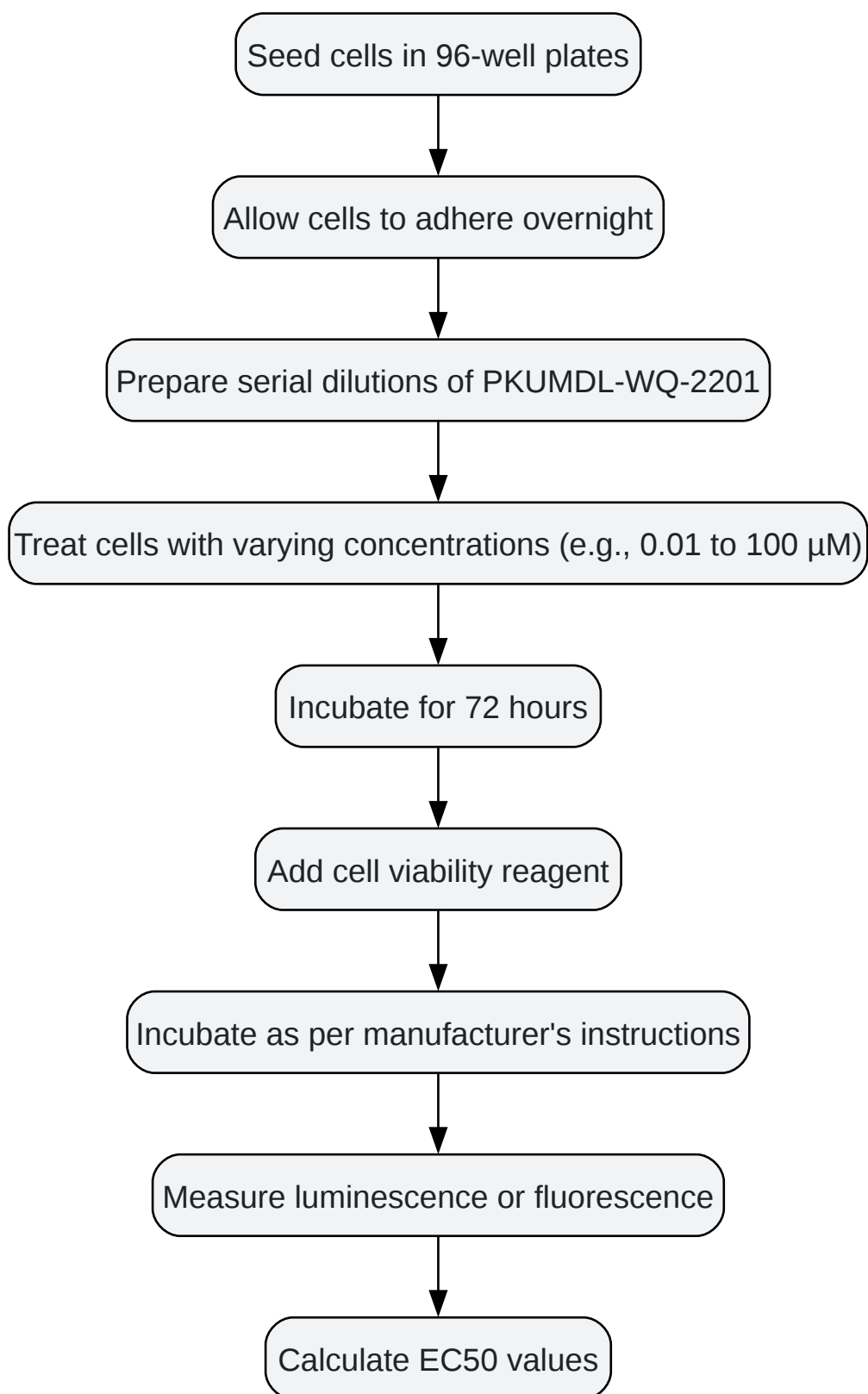
Cell Viability Assay

This protocol is designed to determine the EC₅₀ of **PKUMDL-WQ-2201** in cancer cell lines.

Materials:

- PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., ZR-75-1) cancer cell lines
- Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
- **PKUMDL-WQ-2201** stock solution (10 mM in DMSO)
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Multichannel pipette
- Plate reader

Workflow Diagram:



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Caption: Workflow for cell viability assay.

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
- Prepare a serial dilution of **PKUMDL-WQ-2201** in complete medium. A suggested concentration range is 10 nM to 100 µM.^[1] Include a DMSO vehicle control.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of **PKUMDL-WQ-2201**.
- Incubate the cells for 72 hours.
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the signal (luminescence or fluorescence) using a plate reader.
- Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

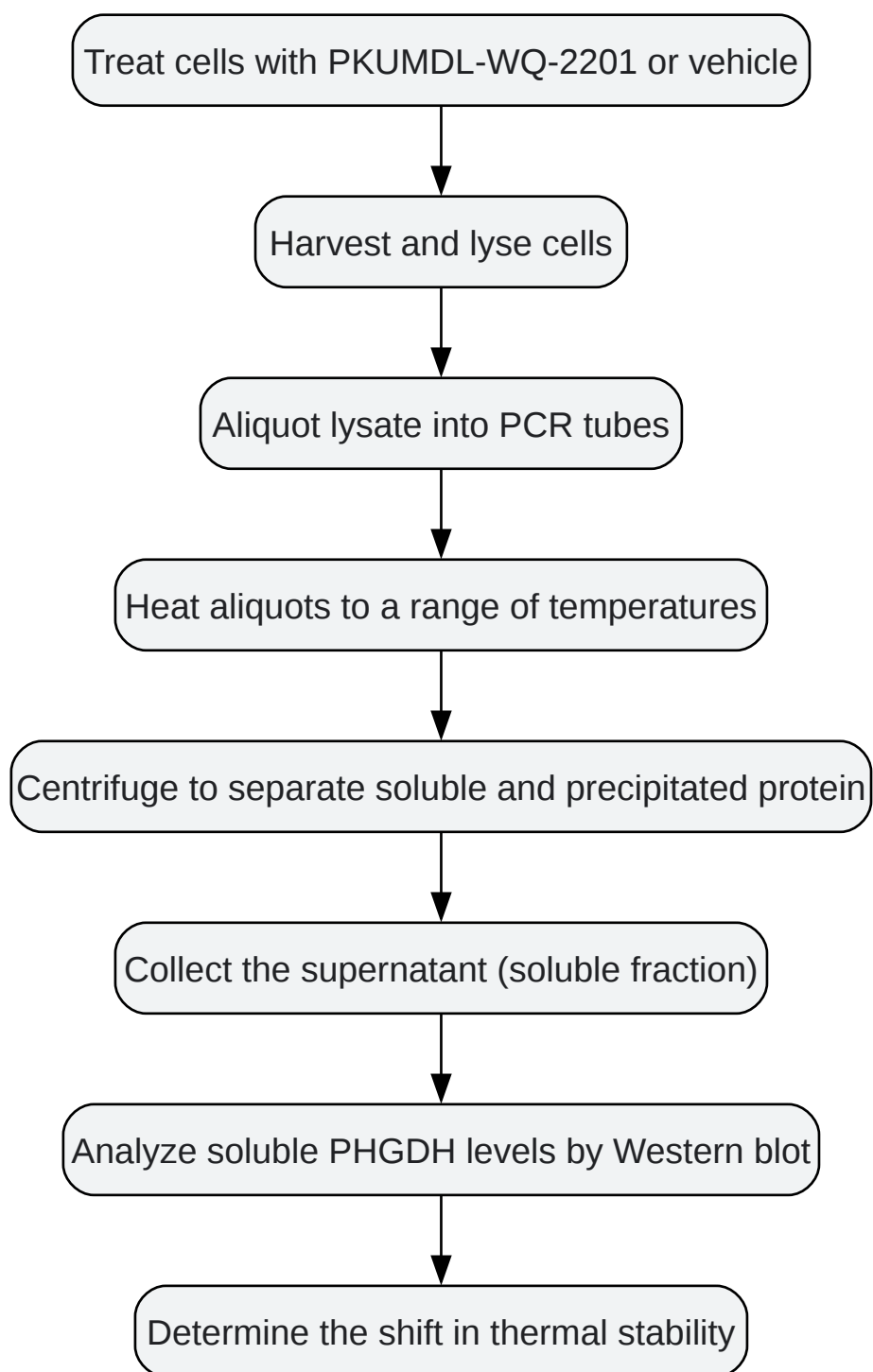
This protocol can be used to confirm the direct binding of **PKUMDL-WQ-2201** to PHGDH in a cellular context.

Materials:

- PHGDH-amplified cancer cell line (e.g., MDA-MB-468)
- **PKUMDL-WQ-2201**
- PBS with protease and phosphatase inhibitors
- Liquid nitrogen
- PCR tubes

- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blot reagents
- Anti-PHGDH antibody

Workflow Diagram:



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Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Procedure:

- Culture MDA-MB-468 cells to ~80% confluency.
- Treat one set of cells with a high concentration of **PKUMDL-WQ-2201** (e.g., 50 μ M) and another with vehicle (DMSO) for 4 hours.
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
- Lyse the cells by freeze-thawing three times using liquid nitrogen.
- Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Aliquot the supernatant into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
- A positive result is indicated by a shift in the melting curve to a higher temperature for the **PKUMDL-WQ-2201**-treated samples, signifying ligand binding and protein stabilization.

Stable Isotope Tracing of Serine Synthesis

This protocol measures the inhibition of de novo serine synthesis by **PKUMDL-WQ-2201**.

Materials:

- PHGDH-amplified cancer cell line (e.g., SKOV3)
- Serine-free cell culture medium
- [U-13C]-glucose

- **PKUMDL-WQ-2201**

- 6-well cell culture plates
- 80:20 methanol/water extraction buffer (ice-cold)
- LC-MS/MS or GC-MS system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Wash the cells with serine-free medium.
- Pre-treat the cells with **PKUMDL-WQ-2201** (e.g., 30-300 μ M) or vehicle in serine-free medium for 24 hours.^[4]
- Replace the medium with serine-free medium containing [U-¹³C]-glucose and the respective inhibitor concentrations.
- Incubate for a defined period (e.g., 8-24 hours).
- Aspirate the medium and wash the cells with ice-cold saline.
- Add ice-cold 80:20 methanol/water to the wells to quench metabolism and extract metabolites.
- Scrape the cells and collect the extract.
- Centrifuge to pellet cell debris and collect the supernatant.
- Analyze the supernatant for ¹³C-labeled serine and glycine using LC-MS/MS or GC-MS.
- A decrease in the fraction of labeled serine and glycine in **PKUMDL-WQ-2201**-treated cells compared to the vehicle control indicates inhibition of de novo serine synthesis.

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